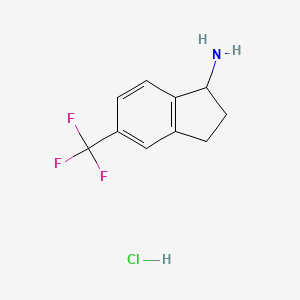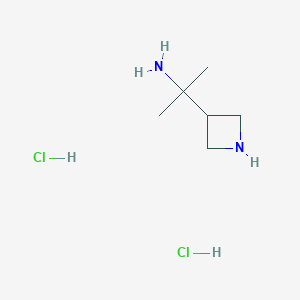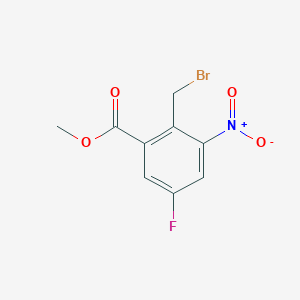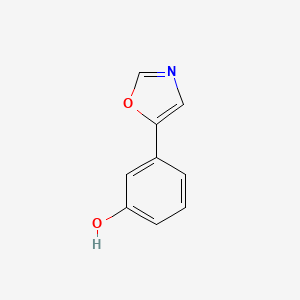
2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings, as well as the trifluoromethyl and carboxylic acid groups . The presence of these groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its electronegativity, while the carboxylic acid group could make it acidic .Scientific Research Applications
Agrochemical Industry
Pyrazole derivatives have found significant applications in the agrochemical industry, particularly as pesticides . The trifluoromethyl group in the compound can potentially enhance the biological activity and increase the chemical or metabolic stability of agrochemicals. This makes it a valuable candidate for developing new pesticides with improved efficacy and safety profiles.
Medicinal Chemistry
In medicinal chemistry, pyrazole carboxylic acids serve as key intermediates in the synthesis of anti-inflammatory medications and antitumor drugs . The presence of the trifluoromethyl group may further contribute to the medicinal properties by increasing the lipophilicity and metabolic stability of potential pharmaceuticals.
Synthesis of Heterocyclic Compounds
The compound is a crucial intermediate in the synthesis of various heterocyclic compounds. These structures are core to many drugs and are extensively studied for their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties .
Development of Anesthetics
Trifluoromethyl groups have been utilized in the development of inhalation anesthetics due to their non-toxic and fast-acting properties . The compound could be explored for its potential applications in creating new anesthetic agents that are safer and more effective.
Crop Protection Products
Derivatives of trifluoromethylpyridine, which can be synthesized from compounds like the one , are used in the production of crop protection products. These derivatives are in high demand due to their effectiveness in protecting crops from pests .
Pharmaceutical Industry
The trifluoromethyl group is a common feature in many pharmaceuticals. It is known to enhance the biological activity of drugs and is a key structural motif in active pharmaceutical ingredients. The compound could be used to develop new drugs with improved efficacy and pharmacokinetics .
Veterinary Medicine
Similar to its applications in human medicine, the trifluoromethyl group is also used in veterinary products. The compound could lead to the development of new veterinary drugs that are more potent and have a longer duration of action .
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing field, with applications in agrochemical, pharmaceutical, and functional materials industries. The compound’s trifluoromethyl group makes it a valuable candidate for the synthesis of such chemicals, which are increasingly important in various technological applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s known that imidazole derivatives can show both acidic and basic properties due to the presence of two types of nitrogen atoms . This amphoteric nature might influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXIFBFJRWSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)










![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)
